B1577783 Brevinin-2GHc precursor

Brevinin-2GHc precursor

Cat. No.: B1577783
Attention: For research use only. Not for human or veterinary use.
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Description

The Brevinin-2GHc precursor is a research-grade reagent supplying the biosynthetic precursor to the Brevinin-2GHc antimicrobial peptide (AMP). This compound is essential for studies investigating the biosynthesis, structure, and therapeutic potential of AMPs derived from frog skin secretions . Brevinin-2 peptides are a family of linear, cationic, and amphipathic peptides characterized by a C-terminal disulfide-bridged cyclic heptapeptide motif, known as the "Rana box" . The this compound allows researchers to explore the mature peptide's mechanism of action, which primarily involves disrupting microbial membranes. In membrane-mimetic environments, the peptide adopts an amphipathic α-helical conformation that interacts with and permeabilizes bacterial cell membranes, leading to cell death . This mechanism is associated with broad-spectrum antibacterial activity and a lower propensity for inducing resistance compared to conventional antibiotics. Beyond its core antimicrobial function, research on related Brevinin-2 peptides has revealed significant multi-functional properties, making this precursor a valuable tool for diverse research applications. Studies indicate that Brevinin-2 peptides can exhibit: - Antiviral Activity : Peptides like Brevinin-2GHk have demonstrated significant inhibitory activity against viruses such as Zika, acting by binding to the viral envelope protein and disrupting viral integrity . - Anti-inflammatory Effects : Peptides including Brevinin-2MP can bind to lipopolysaccharide (LPS) and suppress the LPS-induced expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inactivating the MAPK/NF-κB signaling pathway in immune cells . - Anti-cancer Potential : Some family members show promising cytotoxic activity against cancer cells, with certain analogs exhibiting a better therapeutic window than widely-used chemotherapeutic drugs . This precursor is intended for use in biochemical research, including studies on innate immunity, peptide engineering, and the development of novel anti-infective or anti-inflammatory agents. It is supplied as a purified synthetic powder. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

bioactivity

Antibacterial

sequence

SIWEGIKNAGKGFLVSILDKVRCKVAGGCNP

Origin of Product

United States

Ii. Discovery and Isolation of Brevinin 2ghc Precursor

Methodologies for Peptide Isolation from Amphibian Skin Secretions

The initial and crucial step in studying peptides like the Brevinin-2GHc precursor is the isolation from their natural source. This process requires specialized techniques for both collecting the raw secretion and purifying the individual peptides within the complex mixture.

Researchers employ several methods to harvest skin secretions from amphibians without causing significant harm to the animals. These techniques are designed to stimulate the granular glands in the skin to release their contents.

One common and non-invasive method is mild transdermal electrical stimulation . researchgate.netresearchgate.net This involves applying a weak electric current to the skin, which triggers the release of the peptide-rich secretions. researchgate.net The secretions can then be washed from the frog's skin with deionized water. researchgate.net

Another widely used technique involves chemical stimulation . This can be achieved through the injection or immersion of the amphibian in a solution containing norepinephrine. nih.govmdpi.com Norepinephrine is a neurotransmitter that effectively stimulates the granular glands to discharge their contents. nih.gov Mechanical stimulation, such as gently massaging the skin, can also be used to prompt secretion. researchgate.netoleksandraoskyrko.com

Once collected, the crude secretion is typically centrifuged to remove debris and then lyophilized (freeze-dried) for preservation and subsequent analysis. bohrium.com

The raw skin secretion contains a complex mixture of numerous peptides and proteins. To isolate a specific peptide like the this compound, scientists rely on powerful separation techniques, primarily high-performance liquid chromatography (HPLC).

The process often begins with a preliminary purification step using Sep-Pak C18 cartridges . nih.gov This step helps to fractionate the crude extract and remove non-peptide components. The main purification is then carried out using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.govmdpi.com This technique separates peptides based on their hydrophobicity.

The peptide mixture is passed through a column packed with a nonpolar stationary phase, most commonly octadecylsilyl silica (B1680970) (C18). nih.gov A mobile phase with an increasing concentration of an organic solvent (like acetonitrile) is used to elute the peptides. mdpi.com Peptides with lower hydrophobicity elute first, while more hydrophobic peptides are retained longer on the column. By collecting the different fractions as they elute, researchers can separate the individual peptides. For further purification to near homogeneity, additional chromatography steps using different columns, such as butylsilyl (C4) or diphenylmethylsilyl silica, may be employed. springernature.com

Table 1: Overview of Peptide Isolation Methodologies

Stage Technique Description Common Materials/Reagents
Secretion Collection Electrical Stimulation Application of a mild electric current to the skin to induce secretion. researchgate.netresearchgate.net Transcutaneous Amphibian Stimulator (TAS)
Chemical Stimulation Use of pharmacological agents to trigger peptide release from skin glands. nih.gov Norepinephrine, Acetylcholine Chloride nih.govallenpress.com
Mechanical Stimulation Gentle massaging of the skin to physically induce secretion. researchgate.netoleksandraoskyrko.com Ultrapure water for washing oleksandraoskyrko.com
Initial Purification Solid-Phase Extraction Partial purification to remove interfering substances and concentrate the peptide fraction. nih.gov Sep-Pak C18 cartridges
Final Purification RP-HPLC High-resolution separation of peptides based on hydrophobicity. nih.govmdpi.com C18, C8, or C4 columns; Acetonitrile/Water gradient nih.govspringernature.com

Identification and Initial Characterization of Brevinin-2GHc

Following purification, the isolated peptide undergoes rigorous analysis to determine its structure and confirm its identity.

The this compound is obtained from the skin secretions of the Guenther's frog, Hylarana guentheri (also classified under the genus Rana or Sylvirana). nih.govresearchgate.netnih.govwikipedia.org This medium-to-large-sized frog is widely distributed in Southern China and other parts of Asia. researchgate.netnih.govwikipedia.org The skin of H. guentheri is a known source of a diverse array of antimicrobial peptides, which are classified into families such as Brevinin-1 (B586460), Brevinin-2 (B1175259), and Temporin. researchgate.net The discovery of Brevinin-2GHa, -2GHb, and -2GHc from this species highlights its importance in the field of peptide research. researchgate.netnih.govwikipedia.org

Determining the precise amino acid sequence is fundamental to characterizing a new peptide. A combination of techniques is typically employed for this purpose.

Mass Spectrometry (MS) is a cornerstone of modern peptide analysis. resolvemass.caMatrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is used to accurately determine the molecular mass of the purified peptide. nih.govnih.gov For sequence determination, Tandem Mass Spectrometry (MS/MS) is often used. resolvemass.camtoz-biolabs.com In this method, the peptide is fragmented, and the mass-to-charge ratio of the resulting fragments is measured, allowing the amino acid sequence to be deduced. mtoz-biolabs.comjpt.com

Edman Degradation is a classical chemical method that sequentially removes one amino acid at a time from the N-terminus of the peptide. resolvemass.camtoz-biolabs.com Each removed amino acid is then identified, allowing for the step-by-step determination of the sequence. jpt.com While highly accurate, it is most efficient for shorter peptides. resolvemass.ca

Molecular Cloning provides an indirect but powerful method for sequence determination. This involves constructing a cDNA library from the messenger RNA (mRNA) extracted from the frog's skin. researchgate.netnih.gov Specific primers are then used with the Polymerase Chain Reaction (PCR) to amplify the gene encoding the peptide precursor. researchgate.net Sequencing this amplified cDNA reveals the full amino acid sequence of the precursor protein, which includes the signal peptide, an acidic intervening region, and the mature peptide sequence at the C-terminus. researchgate.netnih.gov The cDNAs encoding the precursors for Brevinin-2GHb and Brevinin-2GHc were cloned and sequenced using this approach. researchgate.netnih.gov

Table 2: Key Analytical Techniques for Peptide Characterization

Technique Purpose Principle
MALDI-TOF MS Molecular Weight Determination A soft ionization technique that measures the mass-to-charge ratio of an intact molecule, providing a precise molecular weight. nih.govijsra.net
Tandem MS (MS/MS) De Novo Sequencing A peptide is isolated, fragmented, and the resulting fragment ions are analyzed to determine the amino acid sequence. resolvemass.camtoz-biolabs.com
Edman Degradation N-Terminal Sequencing Sequentially cleaves and identifies amino acids from the N-terminus of the peptide. mtoz-biolabs.comjpt.com
Molecular Cloning Precursor Sequence Determination The gene encoding the peptide precursor is cloned from a cDNA library and sequenced to deduce the full amino acid sequence. researchgate.netnih.gov

Iii. Molecular Biology and Gene Expression of Brevinin 2ghc Precursor

Cloning and Sequencing of cDNA Encoding Brevinin-2GHc Precursor

The isolation and characterization of the complementary DNA (cDNA) that encodes the this compound have been fundamental to understanding its structure and biosynthesis. These processes have been primarily accomplished through the construction of cDNA libraries from amphibian skin and the application of polymerase chain reaction (PCR)-based techniques.

The skin of amphibians is a rich source of antimicrobial peptides (AMPs), which are synthesized and secreted as part of the innate immune system. springernature.com To study these peptides at the genetic level, researchers construct cDNA libraries from the skin tissue or skin secretions of various frog species, such as Hylarana guentheri and members of the Rana genus. researchgate.netresearchgate.netresearchgate.net

The general workflow for constructing a cDNA library from amphibian skin involves several key steps:

Specimen and Secretion Collection: Adult frogs, such as Sylvirana guentheri, are often used. nih.gov A mild, non-harmful method like transdermal electrical stimulation can be employed to induce the release of skin secretions. nih.gov These secretions, which are rich in mRNA, are collected, lyophilized (freeze-dried), and stored for subsequent analysis. nih.govfrontiersin.org

RNA Extraction: Total RNA is extracted from the homogenized skin tissue or the lyophilized secretions using reagents like Trizol. bioone.org

mRNA Isolation: Polyadenylated (poly(A)) mRNA is then isolated from the total RNA pool. This is often achieved using magnetic oligo-dT beads, which specifically bind to the poly(A) tails of mRNA molecules. frontiersin.org

cDNA Synthesis: The isolated mRNA serves as a template for reverse transcriptase, an enzyme that synthesizes a complementary DNA (cDNA) strand. neb.com This process, known as reverse transcription, is the first step in creating a cDNA library. neb.com Kits such as the SMART-RACE cDNA Amplification Kit are frequently used for this purpose. frontiersin.org

This cDNA library represents all the genes that were being actively transcribed in the frog's skin at the time of collection and serves as the starting material for cloning genes of interest, including the precursor for Brevinin-2GHc. springernature.combioone.org

Once a cDNA library is constructed, specific gene sequences can be amplified and isolated using PCR and its variant, RT-PCR. nih.gov These techniques have been instrumental in cloning the cDNAs encoding various AMP precursors, including Brevinin-2GHc. researchgate.netresearchgate.net

RT-PCR combines reverse transcription and PCR in a sequential process to amplify a specific RNA target. qiagen.com For cloning AMP precursors, a "shotgun" approach using 3'-Rapid Amplification of cDNA Ends (3'-RACE) is often employed. nih.gov This method is particularly effective because while the regions encoding the mature peptides are highly variable, the 5'-untranslated regions (5'-UTRs) of the precursor mRNAs are often highly conserved across different AMP families within Ranid frogs. springernature.comnih.gov

The process typically involves:

Primer Design: A degenerate "universal" sense primer is designed to target a highly conserved sequence within the 5'-UTR of known frog skin peptide cDNAs. nih.govbioone.org An antisense primer, often matching the adapter sequence used during cDNA synthesis, is used as the reverse primer. bioone.org

Amplification: PCR is performed using the cDNA library as a template and the designed primers. researchgate.netnih.gov This amplifies the full-length open-reading frames of various peptide precursors.

Cloning and Sequencing: The amplified PCR products are then cloned into a suitable vector, and the resulting clones are sequenced to identify the nucleotide sequences of the AMP precursors. bowdoin.edu

This strategy has successfully led to the identification and sequencing of cDNAs for novel brevinins, including Brevinin-2GHb and Brevinin-2GHc, from the skin of frogs like Hylarana guentheri. researchgate.netresearchgate.net

Structural Organization of the this compound Gene

The gene encoding the this compound, like those of other amphibian antimicrobial peptides, exhibits a characteristic structural organization. nih.govnih.gov The translated open-reading frame (ORF) of the precursor protein consists of three distinct domains: an N-terminal signal peptide, a central acidic spacer domain, and a C-terminal domain encoding the mature Brevinin-2GHc peptide. nih.govbioone.orgnih.gov This tripartite structure is a common feature of AMP precursors in ranid frogs. nih.govdiva-portal.org

The N-terminus of the this compound contains a signal peptide, a short sequence of amino acids that directs the newly synthesized protein into the secretory pathway. nih.govualberta.ca This domain is typically 22 amino acids long. mdpi.com

Key features of the signal peptide domain include:

High Conservation: The amino acid sequence of the signal peptide is remarkably conserved among different AMP families and even across different frog species. nih.govnih.govnih.gov For example, the signal peptide of the Brevinin-2GHk precursor from Sylvirana guentheri shows high conservation with other defensive peptide precursors from the same species. nih.gov

Structural Motifs: Signal peptides generally have a tripartite structure consisting of a positively charged n-region, a central hydrophobic h-region, and a polar c-region containing the cleavage site for signal peptidases. ualberta.ca

Function: The primary role of the signal peptide is to target the precursor protein for secretion. biorxiv.org Once the precursor enters the endoplasmic reticulum, the signal peptide is cleaved off by a signal peptidase. ualberta.ca

The high degree of conservation in the signal peptide's nucleotide sequence is leveraged in molecular cloning strategies, allowing for the use of degenerate primers to amplify a wide range of AMP precursor cDNAs. nih.gov

Following the signal peptide is an acidic spacer domain, also referred to as the intervening peptide region. nih.govbioone.orgnih.gov

Characteristics of the acidic spacer domain:

Amino Acid Composition: This region is notably rich in acidic amino acid residues, such as glutamic acid (Glu) and aspartic acid (Asp). bioone.orgnih.govmdpi.com

Conservation: Similar to the signal peptide, the acidic spacer domain is highly conserved among related peptide precursors. nih.govmdpi.com

Proposed Function: The exact function of the acidic spacer is not fully elucidated, but it is hypothesized to play several roles. The high negative charge of this domain may prevent the positively charged mature peptide from interacting with intracellular membranes and causing damage before it is secreted. It may also be involved in the correct folding and processing of the precursor protein. researchgate.net

The C-terminal domain of the precursor contains the sequence of the mature Brevinin-2GHc peptide. nih.govbioone.org

Features of the mature peptide domain:

Hypervariability: In stark contrast to the signal and acidic spacer domains, the sequence encoding the mature antimicrobial peptide is hypervariable. nih.govnih.gov This variability is the source of the vast diversity of AMPs found in amphibians.

Processing Site: The mature peptide is flanked by specific cleavage sites recognized by processing enzymes. A typical di-basic peptide convertase processing site (e.g., -KR- or -RR-) is often found immediately upstream of the mature peptide sequence, signaling for its excision from the precursor. mdpi.com

Post-Translational Modifications: The precursor sequence often includes signals for post-translational modifications. For instance, a glycine (B1666218) residue at the C-terminus of the mature peptide sequence typically serves as an amide donor, resulting in a C-terminally amidated mature peptide, a common feature of many AMPs. mdpi.com

The structure of the this compound, with its conserved signal and spacer domains and hypervariable mature peptide domain, represents an efficient evolutionary strategy for generating a diverse arsenal (B13267) of defensive peptides from a common genetic blueprint. researchgate.net

Transcriptional Regulation and mRNA Processing

The expression of the gene encoding the this compound is a highly regulated process, essential for providing the frog Rana chensinensis with a ready supply of this crucial antimicrobial peptide for its innate immune defense. The journey from the gene sequence in the DNA to a functional precursor protein involves two major stages: transcriptional control, which dictates when and how much of the gene is copied into RNA, and mRNA processing, where the initial RNA transcript is modified into a mature messenger RNA (mRNA) molecule ready for translation. Studies on related brevinin genes in Rana chensinensis reveal that transcription can be significantly induced by environmental threats, and analysis of the gene structure indicates that the primary transcript undergoes extensive processing, including the removal of non-coding sequences. nih.govresearchgate.net

Basal gene expression refers to the baseline level of transcription of a gene in the absence of specific stimuli. This constitutive, often low-level expression ensures that an organism can maintain a minimal, ready-state defense against pathogens. While specific research focusing exclusively on the basal expression of the this compound gene is limited, studies on related brevinin genes in other Rana species provide valuable insights into this process.

Research on brevinin-1SY in the wood frog, Rana sylvatica, has demonstrated that basal expression levels vary significantly between different tissues even in control, non-stressed animals. biologists.com For instance, the dorsal skin, which has a greater concentration of dermal glands, exhibits substantially higher levels of brevinin-1SY mRNA transcripts compared to the ventral skin. biologists.com This differential basal expression suggests tissue-specific regulation, likely tailored to the probability of encountering pathogens in different body regions. This baseline transcription provides the frog with a standing defense mechanism that can be rapidly amplified upon infection.

Table 1: Example of Basal mRNA Expression Levels of a Related Brevinin Peptide in Different Tissues

PeptideSpeciesTissueRelative Basal mRNA Expression LevelReference
Brevinin-1SYRana sylvaticaDorsal Skin (Control)9.78-fold higher than Ventral Skin biologists.com
Brevinin-1SYRana sylvaticaVentral Skin (Control)Baseline (1.0) biologists.com

This model of tissue-specific basal expression is likely applicable to the this compound in Rana chensinensis, ensuring a constant, albeit low, level of readiness in key defensive tissues like the skin. The regulation of this basal expression is governed by the gene's promoter and associated regulatory elements that maintain a low rate of transcription initiation by RNA polymerase II.

Following transcription, the initial RNA copy, known as precursor messenger RNA (pre-mRNA), is not yet ready for translation. It must undergo several critical modifications within the nucleus to become a mature, stable, and translatable mRNA molecule. Genomic analysis of related brevinin genes from Rana chensinensis, such as preprobrevinin-2CE3, reveals a characteristic eukaryotic gene structure that necessitates this processing. nih.govresearchgate.net These genes are composed of coding sequences (exons) interrupted by non-coding intervening sequences (introns). nih.govnews-medical.netmit.edu

The pre-mRNA transcript of the this compound is therefore processed through the following key steps:

RNA Splicing : The gene for the this compound, like other studied Rana chensinensis brevinin-2 (B1175259) genes, contains introns that must be precisely removed. nih.govresearchgate.net This process is carried out by a large RNA-protein complex called the spliceosome. news-medical.net The spliceosome recognizes specific sequences at the 5' and 3' ends of each intron, excises the intronic sequences, and ligates the flanking exons together. For brevinin-2 genes in Rana chensinensis, the structure consists of three exons and two introns. nih.govresearchgate.net The first exon typically encodes the 5' untranslated region and the signal peptide, the second exon encodes the acidic spacer region and the initial part of the mature peptide, and the third exon encodes the remainder of the mature peptide and the 3' untranslated region. Splicing creates a continuous coding sequence in the mature mRNA. mit.edu

5' Capping : Shortly after transcription begins, a modified guanine (B1146940) nucleotide, 7-methylguanosine, is added to the 5' end of the pre-mRNA. This "5' cap" is crucial for protecting the nascent mRNA from degradation by exonucleases, facilitating its export from the nucleus, and serving as a recognition site for ribosomes to initiate translation.

3' Polyadenylation : At the 3' end of the transcript, after transcription passes a specific signal sequence (typically AAUAAA), the pre-mRNA is cleaved. mit.edu Subsequently, an enzyme called poly(A) polymerase adds a long chain of adenine (B156593) nucleotides, known as the poly-A tail. This tail enhances the stability of the mRNA molecule and plays a role in its export to the cytoplasm. mit.edu

Once these modifications are complete, the mature mRNA molecule, now containing only the protein-coding information from the exons, is transported out of the nucleus to the cytoplasm, where it can be translated by ribosomes into the Brevinin-2GHc prepropeptide.

Table 2: Deduced Genomic Organization of a Typical Rana chensinensis Brevinin-2 Precursor Gene

Genomic RegionDescriptionFunction in Pre-mRNA/Mature mRNAReference
Exon 1Codes for the 5' untranslated region and the signal peptide.Retained in mature mRNA; signal peptide sequence guides the nascent protein into the secretory pathway. nih.govresearchgate.net
Intron 1Non-coding intervening sequence.Removed from pre-mRNA during splicing. nih.govresearchgate.net
Exon 2Codes for the acidic pro-region and the initial part of the mature peptide.Retained in mature mRNA; acidic region is later cleaved during post-translational processing. nih.govresearchgate.net
Intron 2Non-coding intervening sequence.Removed from pre-mRNA during splicing. nih.govresearchgate.net
Exon 3Codes for the remaining portion of the mature peptide and the 3' untranslated region.Retained in mature mRNA; contains the polyadenylation signal sequence. nih.govresearchgate.net

Iv. Biosynthesis and Post Translational Processing Pathways

Ribosomal Synthesis of the Brevinin-2GHc Prepropeptide

The journey of the Brevinin-2GHc peptide begins at the ribosome, where the genetic information encoded in messenger RNA (mRNA) is translated into a polypeptide chain. This initial product is not the mature peptide but a larger, inactive precursor known as a prepropeptide. researchgate.net This precursor molecule is typically composed of three distinct domains:

N-terminal Signal Peptide: This is a sequence of approximately 20-25 hydrophobic amino acids. Its primary function is to direct the nascent polypeptide to the endoplasmic reticulum (ER) for secretion. This domain is crucial for ensuring the peptide enters the secretory pathway and is eventually stored in specialized granular glands in the skin. researchgate.netfrontiersin.org

Acidic Spacer Peptide: Following the signal peptide is a region rich in acidic amino acid residues (aspartic and glutamic acid). This domain is believed to play a role in preventing the mature peptide from adopting its final, active conformation and potentially causing damage to the host's own cells before it is secreted. researchgate.netfrontiersin.org

Mature Peptide Domain: At the C-terminus of the precursor lies the sequence that will become the mature Brevinin-2GHc peptide. This is the domain that, after processing, will exhibit antimicrobial activity. researchgate.net

This tripartite structure is a common feature among AMPs from ranid frogs, ensuring that the potent, membrane-disrupting peptides are safely synthesized, stored, and only activated upon secretion. frontiersin.orgnih.gov

Precursor Domain Typical Length (Amino Acids) Primary Function
Signal Peptide~20-25Directs the prepropeptide into the secretory pathway.
Acidic SpacerVariableStabilizes the inactive precursor; may prevent premature activity.
Mature Peptide~25-35The sequence that becomes the final, biologically active peptide.

This table outlines the typical structure of a Brevinin-2 (B1175259) family prepropeptide, which serves as a model for the Brevinin-2GHc precursor.

Enzymatic Cleavage and Maturation of the Precursor

Once the prepropeptide is synthesized and translocated into the ER, it undergoes a series of enzymatic cleavages to release the mature peptide. This maturation process is a critical step in the biosynthetic pathway.

Specific enzymes known as proteases are responsible for excising the mature peptide from the precursor. The processing occurs in at least two distinct cleavage events:

Signal Peptidase: Within the endoplasmic reticulum, a signal peptidase recognizes and cleaves off the N-terminal signal peptide, converting the prepropeptide into a propeptide.

Endoproteases: The propeptide is further processed by other proteases that recognize specific cleavage sites. In brevinin precursors, the mature peptide sequence is typically flanked at its N-terminus by a dibasic amino acid pair, most commonly Lysine-Arginine (KR). researchgate.netfrontiersin.org This "KR site" is a canonical recognition motif for proprotein convertase enzymes, which cleave the polypeptide chain at this position to liberate the N-terminus of the mature peptide. researchgate.net

Following the sequential cleavage of the signal peptide and the acidic spacer, the final mature Brevinin-2GHc peptide is formed. Brevinin-2 family peptides are generally characterized as containing around 30 amino acid residues, possessing a net positive charge, and having the ability to form a helical conformation. nih.gov These structural features are central to their antimicrobial function. The release from the precursor is the final step in generating the primary structure of the active peptide, which then undergoes further modifications.

Post-Translational Modifications and Their Significance

Post-translational modifications (PTMs) are covalent chemical changes to a peptide after its ribosomal synthesis. These modifications are vital for the structural integrity and biological function of many peptides, including the brevinins.

A defining characteristic of most peptides in the brevinin superfamily is a C-terminal cyclic domain known as the "Ranabox". nih.govmdpi.com This structure is formed through the creation of a disulfide bond between two cysteine residues located near the C-terminus. mdpi.com This intramolecular bridge creates a loop of amino acids. In the Brevinin-2 family, this typically forms a heptapeptide (B1575542) cyclic motif. mdpi.com While the Ranabox is a highly conserved feature, its precise role in the biological activity of Brevinin-2 peptides can vary; in some cases, its removal has been shown to enhance antimicrobial potency. nih.gov

C-terminal amidation is another common post-translational modification found in many amphibian AMPs. This process involves the enzymatic conversion of the C-terminal carboxyl group into an amide. This modification neutralizes the negative charge at the C-terminus, which can be important for the peptide's stability and its interaction with bacterial membranes. The amidation process requires a C-terminal glycine (B1666218) residue on the precursor peptide to act as the amide group donor. Without the specific precursor sequence for Brevinin-2GHc, it cannot be definitively confirmed whether it undergoes amidation, but it remains a plausible modification given its prevalence in related peptides.

Modification Description Significance
Disulfide Bond FormationCreation of a covalent bond between two cysteine residues.Forms the characteristic C-terminal "Ranabox" motif, contributing to peptide structure. mdpi.com
C-terminal AmidationConversion of the C-terminal carboxyl group to an amide group.Neutralizes negative charge, potentially enhancing stability and receptor binding.

This table summarizes the key post-translational modifications known to occur in the Brevinin-2 family, which are likely applicable to Brevinin-2GHc.

Vi. Molecular Mechanisms of Action of Brevinin 2ghc and Analogs

Interactions with Biological Membranes: A Mechanistic Perspective

The primary mode of action for many antimicrobial peptides, including the Brevinin-2 (B1175259) family, is the disruption of the microbial cell membrane's integrity. researchgate.net This interaction is facilitated by the peptide's structural features, such as net positive charge and amphiphilicity, which promote an initial electrostatic attraction to the negatively charged components of bacterial membranes. researchgate.netmedilam.ac.ir

Upon initial binding, Brevinin-2 peptides undergo a conformational change, often adopting an α-helical structure in the hydrophobic environment of the membrane. researchgate.net This structural transition is critical for their disruptive activity. The N-terminal helical segment of these peptides is predominantly responsible for exerting the membrane permeabilization effect. nih.gov

The proposed mechanism involves the insertion of these amphipathic helices into the lipid bilayer, leading to the formation of pores or channels. This disruption compromises the membrane's barrier function, leading to the leakage of intracellular contents, such as ions and metabolites, and ultimately causing cell death. nih.gov For instance, the peptide Brevinin-GR23 has been shown to increase bacterial membrane permeation, leading to the damage of membrane integrity and the subsequent leakage of genomic DNA. tandfonline.com Some studies suggest that the cyclic "ranabox" domain at the C-terminus can enhance the affinity for lipids and contribute to maintaining membrane permeabilization activity. nih.gov

The interaction of Brevinin-2 peptides is not uniform across all microbial membranes and can be influenced by specific components of the cell envelope. In Gram-negative bacteria, the outer membrane presents a significant barrier. Lipopolysaccharide (LPS) is a major component of this outer membrane.

Studies on Brevinin-2GHk have shown that it can effectively permeabilize the outer membrane of Pseudomonas aeruginosa. nih.gov Circular dichroism (CD) spectra have revealed that Brevinin-2GHk folds into a helical structure upon attachment to the outer membrane, a process facilitated by its interaction with LPS. nih.gov This interaction with LPS is a critical first step for the peptide to reach the inner plasma membrane and exert its disruptive effects.

Intracellular Targets and Biochemical Interference

While membrane disruption is the most widely accepted mechanism, some evidence suggests that Brevinin-2 peptides can also affect intracellular processes.

The primary mechanism of Brevinin-2 peptides is membrane disruption, leading to cell death. While some antimicrobial peptides are known to translocate across the cell membrane and interact with intracellular targets like DNA and RNA, this is not considered the main mode of action for the Brevinin-2 family. nih.gov The leakage of genomic DNA observed with peptides like Brevinin-GR23 is a consequence of membrane integrity loss, not a direct interaction with the nucleic acids as a primary target. tandfonline.com

Brevinin-2 analogs have been shown to modulate host cellular processes, particularly those related to the immune response. For example, Brevinin-2GU and B2RP-ERa have been found to significantly reduce the release of the pro-inflammatory cytokine TNF from stimulated peripheral blood mononuclear cells. nih.gov Brevinin-2GU can also decrease IFN-γ release. nih.gov Conversely, B2RP-ERa has been shown to increase the secretion of anti-inflammatory cytokines, including TGF-β, IL-4, and IL-10. nih.gov Another analog, Brevinin-2R, has been reported to increase the expression of IL-1b and IL-6 genes in cancer cells, indicating a role in regulating inflammation. medilam.ac.ir

Structure-Activity Relationship (SAR) Studies and Rational Peptide Design

Understanding the relationship between the structure of Brevinin-2 peptides and their biological activity is crucial for designing more potent and selective analogs. Key structural features that influence activity include the N-terminal α-helix, the C-terminal "Rana box," net charge, and hydrophobicity. medilam.ac.irtandfonline.comnih.gov

The N-terminal region is considered the active domain primarily responsible for antimicrobial and membrane-disrupting effects. tandfonline.comresearchgate.net Truncation studies, where the C-terminal "Rana box" is removed, have often resulted in analogs with enhanced antimicrobial activity and, critically, reduced toxicity to host cells (e.g., lower hemolytic activity). nih.govnih.gov This suggests the Rana box is a primary determinant of toxicity rather than a requirement for antimicrobial action. nih.govresearchgate.net

Increasing the net positive charge and optimizing the amphipathicity of the peptide can lead to drastically improved activity, especially against Gram-negative bacteria. tandfonline.com For example, the analog t-Brevinin-2GUb-6K, with increased cationic charges, showed enhanced activity against a range of bacteria, including antibiotic-resistant strains. tandfonline.com

Specific amino acid substitutions also play a critical role. Replacing L-leucine with a D-leucine at the N-terminus of a truncated Brevinin-2OS analog resulted in a more than ten-fold improvement in its safety profile (higher HC50 value) while maintaining potent antimicrobial activity. nih.govnih.gov Conversely, substituting a proline at position 14 in a Brevinin-2GHk analog disrupted the formation of the α-helix and led to a decrease in antimicrobial potency. nih.gov

These findings guide the rational design of new peptide therapeutics with improved efficacy and reduced side effects.

Impact of Amino Acid Substitutions on Molecular Activity

Amino acid substitutions can profoundly alter a peptide's activity by modifying its structural integrity, charge, and hydrophobicity. Studies on various brevinin-2 analogs have demonstrated that even single-residue changes can lead to significant shifts in biological function.

A key position for influencing the structure of Brevinin-2GHk was identified at residue 14. nih.gov The substitution of leucine (B10760876) with proline at this position in a truncated analog, designated [P¹⁴]BR2GK(1-25)a, was particularly disruptive. nih.govresearchgate.net Circular dichroism (CD) analysis revealed that this proline-substituted analog failed to fold into a stable α-helical conformation, even in membrane-mimicking environments. nih.govresearchgate.net This indicates that position 14 is critical for the formation and maintenance of the α-helix, a secondary structure essential for the antimicrobial action of many AMPs. nih.gov

Further substitutions at this same position with alanine, lysine (B10760008), or arginine also influenced the peptide's membrane disruption capabilities against both bacterial and mammalian cells. nih.govresearchgate.net While the truncated analog BR2GK(1-25)a showed the most potent antimicrobial activity, the substitutions at position 14 generally resulted in a decrease in this potency. nih.gov

In other brevinin-2 family members, substitutions have been used to enhance specific properties. For the peptide Brevinin-2R, replacing natural L-amino acids with their D-amino acid counterparts in a diastereomeric analog (BR-D) significantly increased its stability against proteolytic degradation by trypsin. tums.ac.ir While the parent Brevinin-2R retained only 20% of its antimicrobial activity after 4 hours of trypsin treatment, the diastereomer displayed 90% residual activity. tums.ac.ir Similarly, a D-leucine substitution at the N-terminus of a truncated Brevinin-2OS analog, [D-Leu²]B2OS(1-22)-NH₂, led to a more than ten-fold reduction in hemolytic activity compared to the parent peptide, thereby improving its therapeutic index. mdpi.comnih.gov

Increasing the net positive charge through amino acid substitutions is another key strategy. For Brevinin-2GUb analogs, enhancing the cationic charge was found to be a critical factor for improving antimicrobial activity, particularly against Gram-negative bacteria. nih.govnih.gov

PeptideSubstitutionKey FindingReference
Brevinin-2GHk AnalogLeu¹⁴ → ProDisrupted α-helix formation, leading to loss of antimicrobial activity. nih.govresearchgate.net
Brevinin-2GHk AnalogLeu¹⁴ → Ala/Lys/ArgAltered membrane disruption potency; generally decreased antimicrobial activity compared to the non-substituted truncate. nih.govresearchgate.net
Brevinin-2R AnalogL-amino acids → D-amino acidsIncreased proteolytic stability from 20% to 90% residual activity after trypsin treatment. tums.ac.ir
Brevinin-2OS AnalogL-Leu² → D-LeuReduced hemolytic activity by over 10-fold, improving the therapeutic index. mdpi.comnih.gov
Brevinin-2GUb AnalogSubstitution to increase net positive chargeDrastically improved antimicrobial activity, especially against Gram-negative bacteria. nih.gov

Effects of Truncation and Derivatization on Peptide Conformation and Mechanism

Truncation and derivatization are modifications aimed at identifying the core active regions of a peptide and improving its properties, such as stability and toxicity.

Truncation: Research has consistently shown that the N-terminal region of brevinin-2 peptides is primarily responsible for their antimicrobial activity. nih.govresearchgate.net For Brevinin-2GHk, truncated analogs lacking the C-terminal portion exhibited significantly improved antimicrobial activity and lower cytotoxicity compared to the full-length parent peptide. nih.govresearchgate.net Specifically, N-terminal 25-mer truncates were found to be potent antimicrobial agents with low toxicity. nih.govresearchgate.net

This suggests that the C-terminal "Rana box," a disulfide-bridged loop characteristic of many frog skin peptides, is not essential for the antimicrobial function of Brevinin-2GHk and other brevinin-2 family members. nih.govmdpi.com This is a key distinction from the brevinin-1 (B586460) family, where the Rana box is often crucial for activity. Studies on Brevinin-2GUb reinforce this finding, identifying the first 19 amino acids at the N-terminus as the core active fragment and demonstrating that the Rana box is not an indispensable motif for its bioactivity. nih.govnih.gov Likewise, removing the Rana box from Brevinin-2OS substantially reduced its hemolytic (toxic) activity while maintaining its antimicrobial effects. mdpi.comnih.gov

Derivatization: Derivatization involves chemically modifying the peptide. One such modification is cyclization. In a study involving Brevinin-2R, a cyclic analog (BR-C) was synthesized. tums.ac.ir This modification, where the N-terminal and C-terminal ends were linked, resulted in increased stability against trypsin degradation, with the cyclic analog retaining 60% of its activity compared to 20% for the linear parent peptide. tums.ac.ir However, this particular cyclization also led to lower antimicrobial activity compared to the parent Brevinin-2R. tums.ac.irtums.ac.ir The reduced hemolytic activity of the cyclic analog correlated with its lower α-helicity and hydrophobicity. tums.ac.ir

PeptideModificationEffect on Conformation & MechanismReference
Brevinin-2GHkC-terminal Truncation (N-terminal 25-mer)Enhanced antimicrobial activity and reduced cytotoxicity. The C-terminal Rana box is not essential for activity. nih.govresearchgate.net
Brevinin-2GUbC-terminal Truncation (N-terminal 1-19 residues)Identified the N-terminal 1-19 amino acids as the core active region. Confirmed the Rana box is not indispensable. nih.govnih.gov
Brevinin-2OSC-terminal Truncation (removal of Rana box)Substantially reduced hemolytic activity while maintaining antimicrobial potency. mdpi.comnih.gov
Brevinin-2RCyclization (Derivatization)Increased proteolytic stability (60% vs 20% residual activity) but lowered antimicrobial and hemolytic activity. tums.ac.ir

Vii. Phylogenetic Relationships and Evolutionary Diversification of Brevinin 2 Peptides

Genetic Divergence and Conservation within the Brevinin Family

The Brevinin family of peptides, including Brevinin-2 (B1175259), is characterized by a fascinating dichotomy of conserved structural elements and highly variable regions. This genetic pattern suggests a complex evolutionary history shaped by both functional constraints and pressures to diversify.

Analysis of Brevinin-2 precursor sequences reveals a conserved three-domain structure: a signal peptide, an acidic spacer peptide, and the mature peptide. nih.gov This fundamental architecture is consistent across different members of the family. The most striking example of conservation is the C-terminal "Rana box," a disulfide-bridged cyclic heptapeptide (B1575542) domain (Cys-Lys-Xaa-Xaa-Xaa-Xaa-Cys). nih.govmdpi.comnih.govresearchgate.net This motif, along with a few other invariant residues such as a lysine (B10760008) near the N-terminus, is a hallmark of the family and is thought to be crucial for its structural integrity. nih.gov

In stark contrast, the amino acid sequence of the mature peptide, outside of the Rana box, is poorly conserved and exhibits a high degree of variation. nih.govnih.govresearchgate.net Brevinin-2 family members often show low structural similarity to one another, which has historically led to them being assigned different names, such as rugosin A/B and gaegurin. nih.govresearchgate.netresearchgate.net This high level of sequence divergence in the active region of the peptide is believed to be a key factor in the broad spectrum of antimicrobial activity observed across the family, as different sequences can interact with different microbial targets. mdpi.com

Table 1: Conserved and Variable Features of Brevinin-2 Precursors This interactive table summarizes the key molecular characteristics of Brevinin-2 family precursors.

Feature Level of Conservation Description Implication
Precursor Structure High Consists of a signal peptide, an acidic spacer, and a mature peptide domain. nih.gov Essential for proper synthesis, processing, and secretion of the mature peptide.
"Rana Box" Motif High A C-terminal cyclic heptapeptide loop formed by a disulfide bond (Cys-...-Cys). nih.govmdpi.comnih.gov Critical for maintaining the structural conformation required for biological activity.
Invariant Residues High Specific amino acids, such as key lysine and cysteine residues, are conserved across the family. nih.govmdpi.com These residues are likely vital for fundamental aspects of peptide function or structure.

| Mature Peptide Sequence | Low | The amino acid sequence outside of the conserved motifs shows significant interspecific and intraspecific variation. nih.govresearchgate.netmdpi.com | Allows for a diverse arsenal (B13267) of peptides targeting a wide range of pathogens. |

Phylogenetic analyses, typically constructed using the neighbor-joining method based on primary amino acid sequences, are instrumental in deciphering the evolutionary relationships within the Brevinin-2 family. nih.gov These studies consistently show that peptides from closely related amphibian species cluster together, forming distinct clades. nih.gov For instance, cladistic analysis based on the primary structures of Brevinin-2 peptides demonstrated a close phylogenetic relationship between the Hokkaido frog, Rana pirica, and the Japanese mountain brown frog, Rana ornativentris. researchgate.net

This clustering pattern strongly suggests that the diversity of Brevinin peptides arises from relatively recent gene duplication events that occurred after the divergence of the host species. nih.gov Following duplication, the new gene copies are free to accumulate mutations, leading to the rapid evolution of novel peptide sequences while the original gene maintains its function. This process allows for the expansion and diversification of the AMP arsenal within different amphibian lineages.

Evolutionary Pressures Driving AMP Diversification in Amphibians

The remarkable diversity of AMPs like Brevinin-2 in amphibians is not random but is driven by intense and persistent evolutionary pressures. The primary force behind this diversification is the co-evolutionary "arms race" between amphibians and the vast array of pathogens in their environment. mdpi.comresearchgate.netnih.gov Amphibian skin is a critical interface for respiration and water regulation, making it constantly exposed to bacteria, fungi, and viruses. nih.gov

This constant pathogenic threat creates a strong selective pressure for novel AMPs that can overcome microbial resistance mechanisms. mdpi.com Studies have detected signatures of positive or directional selection in the genes encoding amphibian AMPs, indicating that new mutations conferring an advantage against specific pathogens are rapidly fixed in the population. researchgate.netnih.govharvard.edu Gene duplication serves as a critical engine for this adaptation, providing the raw genetic material for innovation. nih.govharvard.edu This allows for the development of a large and varied peptide repertoire, increasing the organism's ability to defend against a wide spectrum of evolving microbial threats. harvard.edu

Comparative Genomics and Transcriptomics of Brevinin-Producing Species

Modern molecular techniques have revolutionized the study of Brevinin peptides, allowing for a deeper understanding of their genetic basis and diversity. Comparative transcriptomics, often involving the analysis of cDNA libraries derived from amphibian skin secretions, has been a key method for discovering novel Brevinin precursors and characterizing the full complement of AMPs expressed by a single species. nih.govnih.govsemanticscholar.org This "shotgun" cloning approach has successfully identified numerous Brevinin-1 (B586460) and Brevinin-2 precursors. nih.gov

On a broader scale, comparative genomics, which involves analyzing the complete genomes of different species, offers powerful insights into the evolution of the Brevinin gene family. mdpi.comresearchgate.netnih.gov Although the large size of many amphibian genomes has historically presented challenges, recent advances are enabling more widespread analysis. nih.gov These comparative studies allow researchers to trace the history of gene duplication and loss, identify species-specific peptide families, and understand how the genomic architecture of AMP-encoding regions has evolved across different amphibian lineages. mdpi.comresearchgate.netnih.gov This provides a comprehensive view of the macroevolutionary patterns that have shaped the amphibian chemical defense system.

Table 2: Chemical Compounds Mentioned

Compound Name
Brevinin-1
Brevinin-1Ea
Brevinin-1Eb
Brevinin-1EMa
Brevinin-1EMb
Brevinin-1LT1
Brevinin-1LT2
Brevinin-1P
Brevinin-1RTa
Brevinin-1RTb
Brevinin-1RTc
Brevinin-1S
Brevinin-1Sa
Brevinin-1Sb
Brevinin-1Sc
Brevinin-1V
Brevinin-2
Brevinin-2-OA3
Brevinin-2GHk (BR2GK)
Brevinin-2GU
Brevinin-2GUb
Brevinin-2ISb
Brevinin-2PRa
Brevinin-2PRc
Brevinin-2PRd
Brevinin-2R
Brevinin-2Ra
Brevinin-2Rb
Brevinin-2RTa
Brevinin-2RTb
Brevinin-2TSa
Esculentin-1
Esculentin-2
Esculentin-2 EM (E2EM)
Esculentin-2R (E2R)
Gaegurin
Granuliberin-SSa (GSSa)
Japonicin-1
Japonicin-2
Lysine
Nigrocin 1-3
Nigrocin-2
Palustrin-1
Palustrin-2
Ranacyclin
Ranalexin
Ranateurin-1
Ranateurin-2
Ranatuerin-2SSa (R2SSa)
Rugosin A/B
Temporin
Temporin-1PRa
Temporin-1PRb
Temporin-Ra

Viii. Research Applications and Future Directions for Brevinin 2ghc Precursor Studies

Brevinin-2GHc Precursor as a Model System for Peptide Biosynthesis Research

The genetic blueprint for the Brevinin-2GHc peptide is encoded in a precursor sequence, which serves as an excellent model for studying the intricate process of peptide biosynthesis. nih.gov The identification of the full-length precursor-encoding cDNA from a skin secretion-derived cDNA library is a foundational step in this research. nih.gov Analysis of these precursor sequences reveals a conserved architecture typical of many amphibian antimicrobial peptides (AMPs). This structure consists of three distinct domains: a putative signal peptide, an acidic spacer region, and the sequence of the mature peptide. nih.gov

This multi-domain structure is critical for the proper synthesis, folding, and secretion of the active peptide. The signal peptide guides the precursor through the secretory pathway, after which it is cleaved. The acidic spacer is also removed through post-translational processing to release the final, biologically active mature peptide. nih.gov

Studying the this compound allows researchers to investigate gene expression, post-translational modifications, and the enzymatic machinery involved in producing mature AMPs. Furthermore, the ability to express the precursor sequence in recombinant systems, such as Escherichia coli using a thioredoxin fusion protein system, provides a cost-effective method for large-scale production of the peptide for further study, overcoming the limitations of purification from natural sources. nih.gov

Research Tools and Methodological Innovations for Peptide Characterization

Once the amino acid sequence of a peptide like Brevinin-2GHc is deduced from its precursor gene, a suite of advanced research tools is employed for its synthesis and characterization. These methods are crucial for verifying the structure and exploring the structure-activity relationships of the peptide and its analogues.

Solid-Phase Peptide Synthesis (SPPS): This is the standard method for chemically synthesizing peptides like Brevinin-2GHc. The process involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support. mdpi.comtums.ac.ir

High-Performance Liquid Chromatography (HPLC): Following synthesis, the crude peptide is purified, typically using reversed-phase HPLC (RP-HPLC). This technique separates the desired peptide from impurities based on its hydrophobicity, yielding a product with high purity (often >95%). mdpi.comtums.ac.ir

Mass Spectrometry (MS): The molecular mass of the purified peptide is confirmed using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. This ensures that the synthesized peptide has the correct molecular weight corresponding to its amino acid sequence. mdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a vital tool for determining the secondary structure of peptides. In membrane-mimicking environments, brevinin peptides typically adopt an amphipathic α-helical conformation, a structural feature that is critical for their antimicrobial activity. tums.ac.irtums.ac.ir CD analysis helps researchers understand how the peptide folds upon interacting with bacterial membranes. tums.ac.irtums.ac.ir

These methodological innovations allow for the creation and detailed analysis of not only the native peptide but also rationally designed analogues with modified stability, toxicity, or potency. tums.ac.irtums.ac.ir

Expanding the Scope of Bioactivity Research

Research originating from the this compound sequence has expanded beyond basic characterization to explore a wider range of biological activities and mechanisms of action.

The primary mechanism of action for most brevinin peptides is the physical disruption of microbial cell membranes. nih.gov The cationic and amphipathic nature of these peptides allows them to selectively bind to and permeate the negatively charged membranes of bacteria. mdpi.com Several models have been proposed for this interaction, including the "barrel-stave" and "toroidal pore" models, where peptides assemble to form pores that lead to membrane depolarization and cell death. nih.gov

The Brevinin-2GHc peptide has demonstrated validated antibacterial activity against a range of Gram-positive and Gram-negative bacteria. mdpi.com

Bacterial StrainGram NatureMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus FDA209PGram-positive9.8 µg/mL
Escherichia coli ATCC 25922Gram-negative9.8 µg/mL
Escherichia coli O111Gram-negative19.6 µg/mL
Bacillus subtilis ATCC 6633Gram-positive>64 µg/mL

Data sourced from the Collection of Antimicrobial Peptides (CAMP) database regarding the this compound.

Beyond direct membrane permeabilization, research suggests that some brevinin peptides may have secondary intracellular targets. For example, Brevinin-2R has been observed to decrease the mitochondrial membrane potential in cancer cells, indicating an interaction with intracellular organelles after gaining entry into the cell. nih.gov This opens up the possibility that peptides derived from the this compound could also interfere with vital cellular functions beyond the membrane.

A growing body of research indicates that the Brevinin-2 (B1175259) family of peptides possesses immunomodulatory capabilities, suggesting a dual role as both antimicrobial and host defense-modulating agents. mdpi.com While direct immunomodulatory studies on Brevinin-2GHc are not extensively documented, research on closely related peptides provides a strong basis for future investigation.

For instance, peptides from the Brevinin-2 family have been shown to modulate the release of cytokines from peripheral blood mononuclear cells. nih.gov Studies on peptides like Brevinin-2GU demonstrated a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). nih.govnih.gov Concurrently, other related peptides increased the secretion of anti-inflammatory cytokines, including transforming growth factor-beta (TGF-β), IL-4, and IL-10. nih.gov This ability to regulate the cytokine balance points to a potential anti-inflammatory role.

Furthermore, some brevinin peptides exhibit a capacity to bind and neutralize lipopolysaccharide (LPS), the endotoxin (B1171834) from Gram-negative bacteria that can trigger septic shock. nih.govresearchgate.net This anti-inflammatory activity is a crucial mechanism that operates separately from direct bacterial killing. nih.govresearchgate.net Studies using the nematode Caenorhabditis elegans as a model host have also shown that certain Brevinin-2 peptides can enhance the innate immune response, upregulating the expression of immune-related genes. mdpi.comresearchgate.net These findings suggest that peptides derived from precursors like Brevinin-2GHc may not only eliminate pathogens directly but also modulate the host's immune system to fight infection more effectively and control inflammation. mdpi.com

Q & A

Q. What are the primary structural features and functional domains of Brevinin-2GHc precursor, and how do they influence its bioactive properties?

Methodological Answer: Begin with bioinformatics tools (e.g., UniProt, NCBI Protein) to analyze its amino acid sequence, disulfide bonding patterns, and conserved domains. Cross-reference with NMR or X-ray crystallography studies from primary literature to validate structural predictions. Use specialized databases like SciFinder to identify homologs and infer functional domains . For experimental validation, employ circular dichroism to study secondary structure and compare with computational models .

Q. What are the established antimicrobial mechanisms of this compound against Gram-negative bacteria?

Methodological Answer: Conduct a systematic review of in vitro assays (e.g., MIC/MBC tests) and membrane permeability studies (e.g., fluorescent dye leakage assays). Use molecular dynamics simulations to model interactions with bacterial membranes, focusing on lipid bilayer disruption. Prioritize studies indexed in Web of Science or PubMed, filtering for peer-reviewed articles with rigorous controls (e.g., comparison to polymyxin B as a positive control) .

Q. How is this compound biosynthesized and processed in its native amphibian host?

Methodological Answer: Perform transcriptomic analysis of skin secretions from the source species (e.g., Hylidae family frogs) to identify precursor mRNA. Use Edman degradation or mass spectrometry to characterize post-translational modifications. Cross-validate findings with evolutionary biology databases (e.g., OrthoDB) to trace gene conservation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity profiles of this compound across mammalian cell lines?

Methodological Answer: Design a comparative meta-analysis using PRISMA guidelines to evaluate variables such as cell culture conditions (e.g., serum concentration, incubation time) and peptide purity. Replicate conflicting studies under standardized protocols, including internal controls (e.g., lactate dehydrogenase assays). Apply the FINER criteria to assess whether original hypotheses were feasible and ethically justified .

Q. What experimental strategies optimize the therapeutic index of this compound derivatives while retaining antimicrobial efficacy?

Methodological Answer: Use quantitative structure-activity relationship (QSAR) models to predict toxicity reductions. Synthesize analogs with selective residue substitutions (e.g., D-enantiomers for protease resistance) and test in Galleria mellonella or murine infection models. Validate safety via hemolysis assays and cytokine profiling. Reference NIH preclinical reporting guidelines for transparency .

Q. How do environmental factors (e.g., pH, ionic strength) affect the conformational stability and membrane interaction kinetics of this compound?

Methodological Answer: Employ surface plasmon resonance (SPR) to measure binding kinetics under varying ionic conditions. Use stopped-flow fluorescence to monitor conformational changes in real time. Compare results with molecular dynamics simulations parameterized for environmental variables. Ensure reproducibility by adhering to MIAMI guidelines for peptide characterization .

Q. What interdisciplinary approaches can elucidate the immunomodulatory roles of this compound beyond direct antimicrobial activity?

Methodological Answer: Integrate transcriptomic profiling (RNA-seq) of immune cells exposed to sub-MIC peptide concentrations with cytokine array data. Collaborate with computational biologists to identify signaling pathways (e.g., NF-κB) using tools like DAVID or STRING. Validate findings in ex vivo models (e.g., human peripheral blood mononuclear cells) .

Methodological Frameworks for Rigorous Inquiry

  • PICO Framework : For antimicrobial studies, structure questions as: Population (bacterial strain), Intervention (peptide concentration), Comparison (standard antibiotics), Outcome (bacterial viability reduction) .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible peptide synthesis methods), Interesting (novel mechanism exploration), Novel (addressing literature gaps), Ethical (using alternative models like G. mellonella), and Relevant (therapeutic potential) .

Data Reproducibility and Reporting

  • Follow NIH guidelines for preclinical studies, including detailed peptide synthesis protocols, purity thresholds (>95%), and batch-specific data .
  • Use repositories like Zenodo to share raw SPR kinetics or microscopy datasets, enabling independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.